molecular formula C13H14BrN3O B6445177 6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine CAS No. 2640960-23-0

6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine

Cat. No.: B6445177
CAS No.: 2640960-23-0
M. Wt: 308.17 g/mol
InChI Key: PKQUPQSGCMGFFT-UHFFFAOYSA-N
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Description

6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure consists of a quinazoline core with a bromine atom at the 6th position and an oxolan-2-ylmethyl group attached to the nitrogen at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 6-bromoquinazoline with oxolan-2-ylmethylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinazoline core, to form different derivatives.

    Cyclization Reactions: The oxolan-2-ylmethyl group can participate in cyclization reactions to form new heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.

    Cyclization Reactions: Catalysts such as acids or bases may be used to facilitate cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the quinazoline core.

Scientific Research Applications

6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.

    Biology: It is studied for its potential as a bioactive molecule with antifungal, antiviral, and antibacterial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in cancer research, due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt the growth and survival of cancer cells. Additionally, its ability to interact with DNA and RNA makes it a potential candidate for antiviral and antibacterial therapies.

Comparison with Similar Compounds

Similar Compounds

    6-bromoquinazoline: Lacks the oxolan-2-ylmethyl group but shares the quinazoline core and bromine substitution.

    N-[(oxolan-2-yl)methyl]quinazolin-2-amine: Lacks the bromine atom but has the same quinazoline core and oxolan-2-ylmethyl group.

    6-chloro-N-[(oxolan-2-yl)methyl]quinazolin-2-amine: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

6-bromo-N-[(oxolan-2-yl)methyl]quinazolin-2-amine is unique due to the presence of both the bromine atom and the oxolan-2-ylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The bromine atom enhances its reactivity in substitution reactions, while the oxolan-2-ylmethyl group contributes to its solubility and bioavailability.

Properties

IUPAC Name

6-bromo-N-(oxolan-2-ylmethyl)quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O/c14-10-3-4-12-9(6-10)7-15-13(17-12)16-8-11-2-1-5-18-11/h3-4,6-7,11H,1-2,5,8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQUPQSGCMGFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC=C3C=C(C=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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